2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrrolidine family and has a unique structure that makes it suitable for various scientific research applications. In
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone in lab experiments is its unique structure, which makes it suitable for drug design and bioimaging applications. Additionally, this compound has been shown to have potential therapeutic effects, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone. One of the main directions is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Furthermore, studies are needed to optimize the synthesis method of this compound and to explore its potential applications in other scientific research fields.
Synthesis Methods
The synthesis method of 2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxypyridine, which undergoes a reaction with 1-benzylthio-2-chloroethane to form 3-(pyridin-4-yloxy)-1-(benzylthio)propan-1-one. This intermediate compound then undergoes a reaction with pyrrolidine to form the final product, this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-(Benzylthio)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has potential applications in various scientific research fields. One of the main applications of this compound is in the development of new drugs. The unique structure of this compound makes it suitable for drug design, and it has been studied as a potential drug candidate for various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging applications.
properties
IUPAC Name |
2-benzylsulfanyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(14-23-13-15-4-2-1-3-5-15)20-11-8-17(12-20)22-16-6-9-19-10-7-16/h1-7,9-10,17H,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTAKHCKDWZAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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